molecular formula C11H21NO4 B558030 Boc-6-aminohexanoic acid CAS No. 6404-29-1

Boc-6-aminohexanoic acid

Cat. No.: B558030
CAS No.: 6404-29-1
M. Wt: 231.29 g/mol
InChI Key: ZIOCIQJXEKFHJO-QMMMGPOBSA-N
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Description

Boc-6-aminohexanoic acid is an organic compound commonly used in chemical synthesis. It is known for its role as a protecting group for amines, which helps prevent unwanted reactions during chemical processes. The compound is characterized by its white to light yellow powder or crystalline appearance and has a molecular formula of C11H21NO4 .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-[(Tert-butoxycarbonyl)amino]hexanoic acid are largely defined by its tert-butoxycarbonyl (Boc) group. The Boc group is a widely used amine protecting group . It is known to interact with various enzymes and proteins during the process of peptide synthesis

Cellular Effects

It is known that the compound can be used to introduce the ε-aminocaproyl moiety in various compounds This moiety can have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 6-[(Tert-butoxycarbonyl)amino]hexanoic acid involves the removal of the Boc group. The removal of the Boc group allows the amino acid to participate in peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-[(Tert-butoxycarbonyl)amino]hexanoic acid can change over time. For example, the compound can undergo deprotection under certain conditions . This process can be influenced by factors such as temperature and the presence of certain chemicals .

Dosage Effects in Animal Models

It is known that the compound is used in the synthesis of peptides , which can have various effects depending on their structure and the specific animal model used.

Metabolic Pathways

It is known that the compound can participate in peptide synthesis , which involves various enzymes and cofactors.

Transport and Distribution

It is known that the compound is a solid at room temperature and is typically stored under inert gas .

Subcellular Localization

It is known that the compound can participate in peptide synthesis , which can occur in various compartments within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-6-aminohexanoic acid typically involves the reaction of 6-aminohexanoic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Boc-6-aminohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of Boc-6-aminohexanoic acid involves the protection of amine groups. The Boc group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions. This protection is crucial in multi-step synthesis processes where selective reactions are required .

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexanoic acid: The unprotected form of the compound.

    N-Boc-6-aminohexanoic acid: Another Boc-protected derivative with similar properties[][6].

Uniqueness

Boc-6-aminohexanoic acid is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it highly valuable in synthetic chemistry for protecting amine groups without affecting other functional groups[6][6].

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFDYIJGNPVTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348464
Record name 6-[(tert-Butoxycarbonyl)amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6404-29-1
Record name 6-[(tert-Butoxycarbonyl)amino]hexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6404-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(tert-Butoxycarbonyl)amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-{[(tert-butoxy)carbonyl]amino}hexanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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